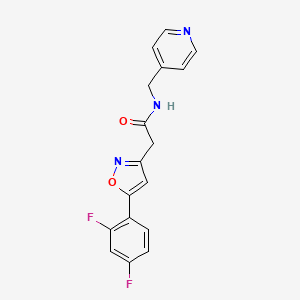

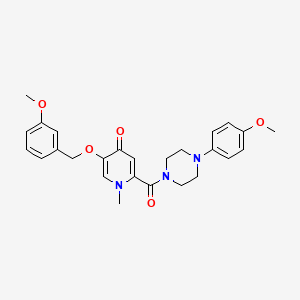

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C17H18ClF3N6O and its molecular weight is 414.82. The purity is usually 95%.

BenchChem offers high-quality 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

- The compound has been involved in various chemical reactions, leading to the synthesis of different derivatives. For example, in a study by Jung et al. (2008), a derivative was synthesized by reacting similar urea compounds with methyl iodide, highlighting the compound's utility in chemical synthesis (Jung, Lee, Choi, & Lee, 2008).

Anticancer Applications

- Derivatives of this compound have been investigated for their potential in treating chronic myeloid leukemia (CML). Li et al. (2019) reported the design and synthesis of novel derivatives with potent anti-CML activity, demonstrating the compound's relevance in cancer research (Li et al., 2019).

Psoriasis Treatment

- In the context of psoriasis, a chronic autoimmune disease, derivatives of this compound have shown promising results. Li et al. (2016) identified a potent FLT3 inhibitor derived from this compound, which exhibited significant antipsoriatic effects in a psoriatic animal model (Li et al., 2016).

Antioxidant Activity

- The compound's derivatives have been evaluated for their antioxidant properties. George et al. (2010) synthesized derivatives that were screened for antioxidant activity, highlighting the compound's potential in oxidative stress-related research (George, Sabitha, Kumar, & Ravi, 2010).

Application in Radiochemistry

- In radiochemistry, derivatives of this compound have been synthesized for use as imaging agents. Mäding et al. (2006) described the synthesis of a potent nonpeptide CCR1 antagonist, useful in imaging studies (Mäding et al., 2006).

Gene Expression Inhibition

- Derivatives of this compound have been explored for their potential in inhibiting gene expression. Palanki et al. (2000) studied the structure-activity relationship of similar compounds as inhibitors of NF-kappaB and AP-1 transcription factors (Palanki et al., 2000).

Cytokinin Activity

- The compound has been studied for its cytokinin-like activity in plant biology. Ricci and Bertoletti (2009) reviewed urea derivatives, including similar compounds, for their role as cytokinins in plant cell division and differentiation (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClF3N6O/c1-26-4-6-27(7-5-26)15-22-9-12(10-23-15)25-16(28)24-11-2-3-14(18)13(8-11)17(19,20)21/h2-3,8-10H,4-7H2,1H3,(H2,24,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADYQPUNNRKFPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClF3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2435529.png)

![4-(4-fluorophenyl)-N-(4-(trifluoromethoxy)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide](/img/structure/B2435531.png)

![N-(9H-fluoren-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435532.png)

![3-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2435540.png)

![5-[(4-Chlorophenyl)methoxy]-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2435543.png)

![Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2435545.png)

![methyl 3-({(2Z)-7-hydroxy-3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2435546.png)

![2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2435551.png)